2-[(2E)-2-(2-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
Description
2-CHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Properties
Molecular Formula |
C16H14ClN3O3S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[[(E)-(2-chlorophenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C16H14ClN3O3S/c17-14-7-3-1-5-12(14)11-18-20(9-10-21)16-13-6-2-4-8-15(13)24(22,23)19-16/h1-8,11,21H,9-10H2/b18-11+ |
InChI Key |
CHMMZFJQWOPKJP-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE typically involves the condensation reaction between 2-chlorobenzaldehyde and a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
[ \text{2-CHLOROBENZALDEHYDE} + \text{HYDRAZINE DERIVATIVE} \rightarrow \text{2-CHLOROBENZALDEHYDE HYDRAZONE} ]
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atom in the benzaldehyde moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with cellular enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-CHLOROBENZALDEHYDE HYDRAZONE: A simpler hydrazone derivative with similar chemical properties.
BENZISOTHIAZOLYL HYDRAZONE: Another hydrazone compound with a benzisothiazole moiety.
HYDROXYETHYL HYDRAZONE: A hydrazone derivative with a hydroxyethyl group.
Uniqueness
2-CHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
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